N-[2-(difluoromethoxy)-4-methylphenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group in the compound enhances its biological activity and physicochemical properties, making it a valuable compound in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, resulting in high yields.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale production, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have enhanced or modified biological activities .
Scientific Research Applications
N~2~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to the desired biological effects . The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against specific enzymes.
Uniqueness
N~2~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the difluoromethoxy group, which enhances its biological activity and physicochemical properties compared to other similar compounds . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H11F2N5O2 |
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Molecular Weight |
319.27 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-4-methylphenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H11F2N5O2/c1-8-3-4-9(10(7-8)23-13(15)16)18-12(22)11-19-14-17-5-2-6-21(14)20-11/h2-7,13H,1H3,(H,18,22) |
InChI Key |
GCEOSJCVTOCXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2)OC(F)F |
Origin of Product |
United States |
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